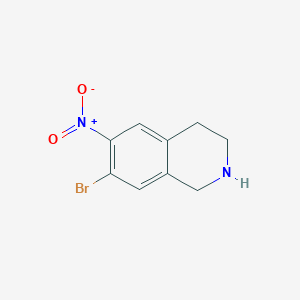

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Overview

Description

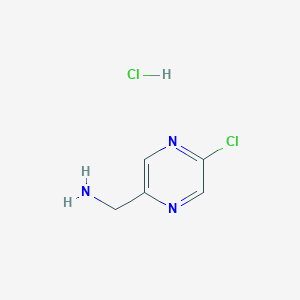

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrN2O2 and its molecular weight is 257.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis Techniques

Researchers have developed methods for synthesizing derivatives of 7-bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its significance as an intermediate in chemical synthesis. For instance, a method involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, facilitates the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds, emphasizing its versatility in organic synthesis (Zlatoidský & Gabos, 2009).

Novel Synthetic Approaches

Another study focuses on the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to afford tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, demonstrating the compound's role in the synthesis of complex nitrogen-containing heterocycles, which could have implications in drug development and materials science (Voskressensky et al., 2010).

Biochemical Applications

Enzyme Inhibition Studies

A study on 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, including 7-bromo derivatives, evaluated their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and affinity for the alpha2-adrenoceptor. This research provides insights into the biochemical activity of such compounds and their potential therapeutic applications, particularly in the context of neurological disorders (Grunewald et al., 2005).

Local Anesthetic Activity and Toxicity Evaluation

In a recent study, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, potentially including 7-bromo derivatives, was synthesized and their local anesthetic activity and acute toxicity were evaluated. This research underscores the compound's potential in developing new anesthetics with improved safety profiles, highlighting the importance of structural modifications to enhance therapeutic value while minimizing toxicity (Azamatov et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

THIQs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and require specific delivery methods for effective use.

Result of Action

As a THIQ, it may have diverse biological activities, but specific effects would depend on its exact mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it is incompatible with oxidizing agents . Its insolubility in water could also affect its behavior in different environments .

Properties

IUPAC Name |

7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIZUKAIRKGUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)